Cas no 392293-82-2 (N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)

N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide structure
392293-82-2 structure
Product name:N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide
CAS No:392293-82-2
MF:C19H15F3N4O3S2
Molecular Weight:468.472611665726
CID:6327433
PubChem ID:4104528

N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide 化学的及び物理的性質

名前と識別子

    • N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide
    • F0417-0372
    • N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
    • N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
    • N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
    • 392293-82-2
    • AKOS024576753
    • インチ: 1S/C19H15F3N4O3S2/c1-29-14-7-5-13(6-8-14)23-15(27)10-30-18-26-25-17(31-18)24-16(28)11-3-2-4-12(9-11)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28)
    • InChIKey: GMNJVMGFPIQWDX-UHFFFAOYSA-N
    • SMILES: S(C1=NN=C(NC(C2=CC=CC(C(F)(F)F)=C2)=O)S1)CC(NC1C=CC(=CC=1)OC)=O

計算された属性

  • 精确分子量: 468.05376719g/mol
  • 同位素质量: 468.05376719g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 10
  • 重原子数量: 31
  • 回転可能化学結合数: 7
  • 複雑さ: 621
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.1
  • トポロジー分子極性表面積: 147Ų

N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0417-0372-10μmol
N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
392293-82-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0417-0372-3mg
N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
392293-82-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0417-0372-15mg
N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
392293-82-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0417-0372-20μmol
N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
392293-82-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0417-0372-30mg
N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
392293-82-2 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0417-0372-10mg
N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
392293-82-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0417-0372-5μmol
N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
392293-82-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0417-0372-2mg
N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
392293-82-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0417-0372-40mg
N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
392293-82-2 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0417-0372-100mg
N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
392293-82-2 90%+
100mg
$248.0 2023-05-17

N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide 関連文献

N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamideに関する追加情報

Introduction to N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide (CAS No. 392293-82-2)

N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 392293-82-2, belongs to a class of molecules that exhibit promising biological activities. Its unique structural features, particularly the presence of a 1,3,4-thiadiazole core and a trifluoromethyl substituent, make it a compelling candidate for further investigation in drug discovery.

The 1,3,4-thiadiazole moiety is a well-known pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. This heterocyclic compound is characterized by a sulfur atom bridging two nitrogen atoms and another nitrogen atom forming part of the ring. The incorporation of this scaffold into the molecular structure of N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide enhances its potential bioactivity by providing multiple sites for interaction with biological receptors.

The presence of a trifluoromethyl group at the 3-position of the benzamide moiety further contributes to the compound's pharmacological profile. Trifluoromethyl groups are frequently employed in drug design due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. In this context, the trifluoromethyl substituent in N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide may enhance its interactions with biological targets, thereby improving its efficacy as a potential therapeutic agent.

The benzamide portion of the molecule provides an additional pharmacophoric element that can engage with biological systems. Benzamides are known for their diverse biological activities and have been widely explored in the development of drugs targeting various diseases. The specific arrangement of functional groups around the benzamide core in N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide suggests that it may possess unique interactions with biological targets compared to other benzamide derivatives.

The carbamoylmethyl sulfanyl group attached to the 5-position of the 1,3,4-thiadiazole ring adds another layer of complexity to the compound's structure. This group can potentially influence the compound's solubility, stability, and bioavailability. The presence of both oxygen and sulfur atoms in this moiety allows for multiple forms of hydrogen bonding and other non-covalent interactions with biological targets, which could be exploited for therapeutic purposes.

In recent years, there has been growing interest in developing novel therapeutic agents based on heterocyclic compounds. The structural features of N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide align well with current trends in drug discovery. For instance, studies have shown that compounds containing a 1,3,4-thiadiazole scaffold exhibit significant activity against various pathogens and inflammatory conditions. The combination of this scaffold with other pharmacophoric elements such as benzamides and trifluoromethyl groups may lead to the development of new drugs with enhanced efficacy and reduced side effects.

The synthesis and characterization of N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide have been reported in several scientific publications. These studies have focused on optimizing synthetic routes to produce high-purity samples suitable for biological testing. The use of advanced synthetic techniques has allowed researchers to introduce specific functional groups with high precision, enabling the exploration of different pharmacological profiles.

Biological evaluation studies have begun to reveal the potential therapeutic applications of N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide. Preliminary results suggest that this compound exhibits inhibitory activity against certain enzymes and receptors involved in disease pathways. For example, it has shown promise in inhibiting enzymes associated with inflammation and pain management. Additionally, its interaction with receptors involved in neurological disorders has been explored.

The development of new drug candidates often involves extensive testing to assess their safety and efficacy. Navigating these early stages is crucial for determining whether a compound will progress to clinical trials and ultimately become a viable therapeutic option. The unique structural features of N-5-(<{(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,

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